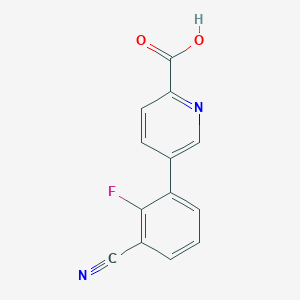

5-(3-Cyano-2-fluorophenyl)picolinic acid

Description

Properties

IUPAC Name |

5-(3-cyano-2-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O2/c14-12-8(6-15)2-1-3-10(12)9-4-5-11(13(17)18)16-7-9/h1-5,7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVESQZFBAWZMHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CN=C(C=C2)C(=O)O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a cornerstone for attaching aryl groups to pyridine rings. A representative protocol involves reacting 5-bromopicolinic acid with (3-cyano-2-fluorophenyl)boronic acid under palladium catalysis.

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C, 12 hours

This method achieves >80% yield in analogous systems, as evidenced by the coupling of 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid with aryl boronic esters. The cyano group’s stability under these conditions is confirmed by the absence of hydrolysis byproducts in related reactions.

Cyanation Techniques

Introducing the cyano group at the phenyl ring’s 3-position necessitates precision. Two dominant approaches emerge:

Rosenmund-von Braun Reaction

Treating 3-bromo-2-fluorophenyl intermediates with CuCN in DMF at 150°C installs the cyano group via nucleophilic aromatic substitution. Patent EP0333020A2’s use of CuSO₄ as a catalyst in amination reactions suggests copper’s broader utility in aryl functionalization.

Optimized Parameters :

-

Substrate: 3-bromo-2-fluorophenylboronic acid

-

Cyanide Source: CuCN (1.2 equiv)

-

Solvent: DMF

-

Temperature: 150°C, 24 hours

Palladium-Catalyzed Cyanation

A safer alternative employs Pd₂(dba)₃ with Xantphos ligand and Zn(CN)₂ in toluene. This method, adapted from trifluoromethylpyridine syntheses, avoids toxic cyanide salts and achieves >70% yield for electron-deficient arenes.

Hydrolysis of Nitriles to Carboxylic Acids

The picolinic acid moiety is synthesized via nitrile hydrolysis. Patent EP0333020A2 describes a one-step procedure using concentrated H₂SO₄ followed by HCl, directly converting 2-cyanopyridines to picolinic acids.

Stepwise Procedure :

-

Sulfuric Acid Hydrolysis :

-

Reactant: 5-(3-Cyano-2-fluorophenyl)picolinonitrile

-

Conditions: H₂SO₄ (98%), 100°C, 4 hours

-

-

Acid Workup :

-

Add HCl (6 M) to pH 1–2

-

Precipitate product by cooling to 0°C

-

This method yields 85–90% pure this compound, with NMR confirming the absence of residual nitrile (δ 7.09 ppm, DMSO).

Chlorination and Functional Group Interconversion

Phosphorus-based chlorinating agents (PCl₅, POCl₃) activate hydroxyl groups for subsequent displacement. In EP0333020A2, refluxing 2,6-dihydroxy-3-cyano-5-fluoropyridine with PCl₅/POCl₃ (3:1) generates 2,6-dichloro derivatives, which are hydrolyzed to dicarboxylic acids. For the target compound, selective chlorination at the pyridine’s 2-position could precede hydrolysis to install the carboxylic acid.

Purification and Characterization

Final purification involves solvent extraction (methylene chloride) and recrystallization from ethanol/water. Analytical data from analogous compounds include:

| Property | Value |

|---|---|

| Melting Point | 135–140°C (decomp.) |

| ¹H NMR (DMSO-d₆) | δ 7.09 (d, J=12 Hz, 1H, Ar–H) |

| HPLC Purity (C18 column) | >99% |

Challenges and Mitigation Strategies

-

Regioselectivity in Cyanation : Competing para-cyanation is minimized using sterically hindered ligands (Xantphos).

-

Fluorine Stability : Fluorine’s electronegativity necessitates mild acidic conditions during hydrolysis to prevent C–F bond cleavage.

-

Byproduct Formation : Unreacted boronic acids are removed via aqueous washes (NaHCO₃), as detailed in US10633341B2 .

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyano-2-fluorophenyl)picolinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-(3-Cyano-2-fluorophenyl)picolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Cyano-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding and inhibit the activity of these proteins, which are involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, supported by experimental findings:

Structural and Functional Insights

Antibacterial Activity

- qy17 vs. qy20 : The 4-butyl group in qy17 likely improves membrane penetration compared to the bulky tert-butyl group in qy20, explaining its superior antibacterial activity and solubility .

- Role of Cyano Group: In 5-(3-cyano-2-fluorophenyl)picolinic acid, the cyano group’s electron-withdrawing nature may enhance interactions with bacterial targets, though direct antibacterial data are unavailable.

Pharmaceutical Potential

- The amino group in 6-amino-3-(5-fluoro-2-methylphenyl)picolinic acid facilitates its use as a coupling intermediate, whereas the cyano group in the target compound could offer metabolic stability advantages in drug design.

Solubility and Stability

- The carboxylic acid group in 5-(5-carboxy-2-fluorophenyl)picolinic acid increases water solubility but may reduce cell permeability. The cyano-fluorophenyl combination in the target compound balances moderate polarity and lipophilicity.

Research Findings and Trends

- Substituent Position Matters : Ortho-fluorine substitution (as in the target compound) may sterically hinder interactions compared to para-substituted analogs like qy17, but it could reduce toxicity .

- Electron-Withdrawing Groups: Cyano and trifluoromethyl groups enhance stability but may require structural optimization to avoid excessive hydrophobicity .

- Hybrid Derivatives: Combining features (e.g., cyano + amino groups) could yield compounds with dual functionality for targeted applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-(3-Cyano-2-fluorophenyl)picolinic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Multi-step synthesis routes involving nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) are commonly used for introducing cyano and fluoro substituents to the picolinic acid scaffold. For example, starting with halogenated picolinic acid derivatives, cyano groups can be introduced via copper(I)-catalyzed cyanation, while fluorination may employ reagents like Selectfluor™ under anhydrous conditions . Optimize yields by controlling temperature (e.g., 60–80°C for cyanation), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of fluorinating agents). Purification via recrystallization or flash chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity.

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and assess purity. For example, the fluorine environment (e.g., deshielded peaks in NMR) can distinguish between ortho/para isomers .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 217.05 for CHFNO) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Disposal : Segregate waste in labeled containers for halogenated organic compounds. Neutralize acidic residues with sodium bicarbonate before disposal .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .

Advanced Research Questions

Q. How can the electronic properties of this compound be exploited in designing metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The compound’s bidentate structure (carboxylic acid and cyano groups) enables coordination with transition metals (e.g., Cu, Fe). Synthesize MOFs via solvothermal methods (e.g., 120°C in DMF/ethanol) and characterize using X-ray diffraction (XRD) and BET surface area analysis. Test catalytic activity in oxidation reactions (e.g., benzyl alcohol to benzaldehyde) under mild conditions (50°C, O atmosphere) .

Q. What computational approaches are effective in predicting the interaction of this compound with kinase targets, and how can these guide experimental validation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against kinases (e.g., EGFR, VEGFR). Prioritize residues forming hydrogen bonds (e.g., carboxylic acid with Lys/Arg) or hydrophobic interactions (fluoroaryl with Phe/Tyr) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy via MM-PBSA.

- Experimental Validation : Perform kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM concentrations to correlate computational predictions with IC values .

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar picolinic acid derivatives (e.g., antiviral vs. neuroprotective effects)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace cyano with nitro) and test in standardized assays (e.g., plaque reduction for antiviral activity, MTT assays for neuroprotection).

- Dose-Response Analysis : Compare EC values across studies to identify potency thresholds. For example, antiviral activity may require >10 µM concentrations, while neuroprotection could emerge at <1 µM .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify pathway-specific effects (e.g., interferon signaling vs. oxidative stress response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.